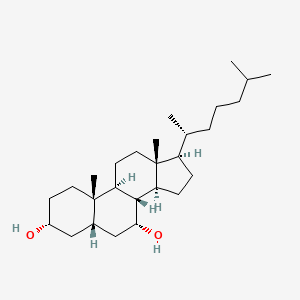

5beta-Cholestane-3alpha,7alpha-diol

Description

Structure

2D Structure

Properties

CAS No. |

3862-26-8 |

|---|---|

Molecular Formula |

C27H48O2 |

Molecular Weight |

404.7 g/mol |

IUPAC Name |

(3R,5S,7R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |

InChI |

InChI=1S/C27H48O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h17-25,28-29H,6-16H2,1-5H3/t18-,19+,20-,21-,22+,23+,24-,25+,26+,27-/m1/s1 |

InChI Key |

APYVEUGLZHAHDJ-TVRYRFOISA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Other CAS No. |

3862-26-8 |

physical_description |

Solid |

Synonyms |

3,7-dihydroxy-5-cholestane 3,7-dihydroxycholestane 5alpha-cholestane-3beta,7beta-diol 5beta-cholestane-3alpha,7alpha-diol dihydroxycoprostane dihydroxycoprostane, (3alpha,5alpha,7alpha)-isomer dihydroxycoprostane, (3beta,5alpha,7alpha)-isome |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of 5beta Cholestane 3alpha,7alpha Diol

Precursors and Substrate Specificity in 5beta-Cholestane-3alpha,7alpha-diol Synthesis

The journey from cholesterol to this compound involves key intermediates and highly specific enzymes that ensure the correct stereochemical configuration of the final product.

Conversion of 7alpha-hydroxy-4-cholesten-3-one (B24208) to this compound

The immediate precursor to the formation of this compound is 7alpha-hydroxy-4-cholesten-3-one. wikipedia.orgcaymanchem.com This conversion is a two-step process involving the reduction of a double bond and a ketone group. The initial step is the reduction of the Δ4 double bond in 7alpha-hydroxy-4-cholesten-3-one, which is then followed by the reduction of the 3-oxo group to a 3-alpha-hydroxyl group, yielding this compound. nih.govnih.gov This compound is a key intermediate in the synthesis of chenodeoxycholic acid, one of the two primary bile acids in humans. wikipedia.org

Role of Delta4-3-oxosteroid-5beta-reductase and 3alpha-hydroxysteroid dehydrogenase in Reduction Steps

Two crucial enzymes orchestrate the conversion of 7alpha-hydroxy-4-cholesten-3-one. The first is Delta4-3-oxosteroid-5beta-reductase (also known as AKR1D1), which catalyzes the stereospecific reduction of the double bond between carbons 4 and 5 of the steroid nucleus. plos.orgresearchgate.net This reaction is essential for establishing the cis configuration of the A and B rings characteristic of 5beta-steroids. researchgate.net A deficiency in this enzyme leads to a rare inborn error of bile acid synthesis, characterized by the accumulation of hepatotoxic delta4-3-oxo-bile acids. nih.govmetabolicsupportuk.orgnih.gov

Following the action of 5beta-reductase, 3alpha-hydroxysteroid dehydrogenase (3alpha-HSD) acts on the 3-keto group. This enzyme catalyzes the reduction of the ketone at the C-3 position to a hydroxyl group with an alpha orientation. nih.govwikipedia.org This step completes the formation of this compound.

Characterization of Key Enzymatic Steps in the Formation of this compound

The efficiency and specificity of the enzymes involved in the synthesis of this compound are critical for maintaining proper bile acid homeostasis.

Specificity and Kinetics of Enzymes Catalyzing 3alpha- and 7alpha-Hydroxylations

The initial 7alpha-hydroxylation of cholesterol, the rate-limiting step in the classic bile acid synthesis pathway, is catalyzed by cholesterol 7alpha-hydroxylase (CYP7A1). nih.govnih.gov This microsomal enzyme exhibits high specificity for cholesterol. nih.gov The subsequent 3alpha-hydroxylation, catalyzed by 3alpha-HSD, also demonstrates specificity for its substrate. In rat liver, the predominant form of 3alpha-HSD functions best as a reductase at a pH of 7.0 and shows a strong preference for NADPH as a cofactor. nih.gov The Michaelis constant (Km) values for mono- and dihydroxy bile acids are in the low micromolar range (1-2 μM), indicating a high affinity of the enzyme for its substrates. nih.gov

Cofactor Requirements and Reaction Mechanisms of Biosynthetic Enzymes (e.g., NADPH, O2, H+)

The enzymatic reactions leading to this compound are dependent on specific cofactors. The reduction of the double bond by Delta4-3-oxosteroid-5beta-reductase requires NADPH as a hydride donor. plos.orgresearchgate.net Similarly, the reduction of the 3-keto group by 3alpha-hydroxysteroid dehydrogenase also utilizes NADPH . nih.govyoutube.com The initial 7alpha-hydroxylation of cholesterol by CYP7A1, a cytochrome P450 enzyme, requires NADPH , molecular oxygen (O2 ), and a proton (H+ ). youtube.comwikipedia.org

Cellular and Subcellular Localization of this compound Biosynthesis

The synthesis of bile acids, including the formation of this compound, is a compartmentalized process within liver cells, involving enzymes located in different organelles. themedicalbiochemistrypage.org

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Precursor | Product | Cellular Localization | Cofactor(s) |

|---|---|---|---|---|

| Cholesterol 7alpha-hydroxylase (CYP7A1) | Cholesterol | 7alpha-hydroxycholesterol (B24266) | Endoplasmic Reticulum (Microsomal) nih.govresearchgate.net | NADPH, O2, H+ youtube.com |

| 3beta-hydroxy-delta5-C27-steroid dehydrogenase | 7alpha-hydroxycholesterol | 7alpha-hydroxy-4-cholesten-3-one | Microsomal nih.gov | NAD+ |

| Delta4-3-oxosteroid-5beta-reductase (AKR1D1) | 7alpha-hydroxy-4-cholesten-3-one | 7alpha-hydroxy-5beta-cholestan-3-one | Cytosolic plos.orgresearchgate.net | NADPH plos.org |

| 3alpha-hydroxysteroid dehydrogenase (3alpha-HSD) | 7alpha-hydroxy-5beta-cholestan-3-one | This compound | Cytosolic nih.govresearchgate.net | NADPH nih.gov |

Regulation of this compound Biosynthesis

The biosynthesis of this compound, a key intermediate in the classic ("neutral") pathway of bile acid synthesis, is a tightly controlled process. This regulation ensures the maintenance of bile acid homeostasis, preventing both deficiency and toxic accumulation of these physiologically crucial molecules. The control is exerted primarily at the level of the enzymes responsible for its formation, most notably Cholesterol 7alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in this pathway. Regulation occurs through complex mechanisms involving transcriptional control, post-translational modifications, and intricate feedback loops.

Transcriptional and Post-Translational Control of Biosynthetic Enzymes

The expression and activity of the enzymes that synthesize this compound are meticulously managed at both the transcriptional and post-translational levels.

Transcriptional Control

The primary point of regulation is the transcriptional control of the CYP7A1 gene, which encodes the enzyme Cholesterol 7alpha-hydroxylase. This enzyme catalyzes the first and rate-limiting step in the classic pathway: the 7α-hydroxylation of cholesterol. Several nuclear receptors and transcription factors modulate CYP7A1 gene expression in response to various signals, including sterol levels and hormonal cues.

Liver X Receptor (LXR): When cholesterol levels are high, oxysterol ligands activate LXR. Activated LXR upregulates the transcription of the CYP7A1 gene, thereby promoting the conversion of cholesterol into bile acids to reduce cellular cholesterol levels. wikipedia.org

Hepatocyte Nuclear Factor 4α (HNF4α) and Liver Receptor Homolog-1 (LRH-1): These nuclear receptors are essential for the basal transcription of the CYP7A1 gene. nih.govahajournals.org They act as obligate factors required for the gene's expression. nih.gov

Sterol Regulatory Element-Binding Proteins (SREBPs): Conversely, when plasma cholesterol levels are low, SREBPs can downregulate CYP7A1 expression. wikipedia.org

Hormonal Influence: Hormones such as insulin (B600854) and glucocorticoids have been shown to increase the activity of CYP7A1. nih.gov

The enzyme sterol 27-hydroxylase (CYP27A1), a mitochondrial cytochrome P450 that plays a role in both the classic and alternative bile acid synthesis pathways, is also subject to transcriptional regulation. nih.govfrontiersin.org Its expression is suppressed by bile acids and transcriptionally activated by HNF4α. nih.gov Furthermore, hormones including growth hormone (GH), insulin-like growth factor-1 (IGF-1), and dexamethasone (B1670325) can increase the promoter activity and endogenous activity of CYP27A1 in human liver cells. portlandpress.compsu.edu

Post-Translational Control

Beyond transcriptional regulation, the activity of biosynthetic enzymes is also controlled by post-translational modifications. The activity of CYP7A1, which has a short half-life of two to three hours, can be rapidly modulated through phosphorylation and dephosphorylation cycles, allowing for acute adjustments in the rate of bile acid synthesis. wikipedia.org This provides a more immediate level of control compared to the slower process of altering gene transcription and protein synthesis.

Feedback Mechanisms and Allosteric Regulation within Bile Acid Synthesis Pathways

The central player in this feedback loop is the Farnesoid X Receptor (FXR) , a nuclear receptor that functions as a bile acid sensor. ahajournals.orgnih.gov When bile acid concentrations rise in the enterohepatic circulation, they bind to and activate FXR in both the liver and the intestine. nih.govnih.gov This activation triggers signaling cascades that ultimately lead to the repression of CYP7A1 gene transcription. wikipedia.orgnih.gov

This FXR-mediated repression of CYP7A1 occurs through two principal, yet complementary, pathways:

The Hepatic FXR/SHP Pathway: In the liver, activated FXR induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain. nih.govahajournals.orgnih.gov SHP then inhibits the transcriptional activity of LRH-1 and HNF4α, the key activators of CYP7A1 transcription. nih.govahajournals.org This effectively shuts down the production of CYP7A1, thus halting the first step of bile acid synthesis.

The Intestinal FXR/FGF19 Pathway: In the terminal ileum of the intestine, bile acid activation of FXR induces the synthesis and secretion of Fibroblast Growth Factor 19 (FGF19; known as FGF15 in rodents). nih.govnih.govfao.org FGF19 travels through the portal circulation to the liver, where it binds to its cognate receptor, FGF receptor 4 (FGFR4), on the surface of hepatocytes. nih.govyoutube.com This binding activates a signaling cascade within the liver cell that strongly represses CYP7A1 gene expression, independent of the SHP pathway. ahajournals.orgnih.gov

This dual-layered feedback system provides a robust mechanism to control bile acid synthesis. The intestinal FXR/FGF19 pathway is considered the primary physiological regulator under normal conditions, while the hepatic FXR/SHP pathway may serve as a protective mechanism during cholestatic conditions when intrahepatic bile acid levels are particularly high. nih.gov Cholic acid, a primary bile acid, has been shown to directly participate in the negative feedback regulation of CYP7A1. youtube.com

Biological Roles and Mechanistic Insights of 5beta Cholestane 3alpha,7alpha Diol

5beta-Cholestane-3alpha,7alpha-diol as a Central Intermediate in Primary Bile Acid Synthesis

The conversion of cholesterol into bile acids is a vital physiological process, and this compound is a central figure in this metabolic pathway. It is formed from its precursor, 5beta-cholestan-7alpha-ol-3-one, through a reduction reaction catalyzed by the cytosolic enzyme 3alpha-hydroxysteroid dehydrogenase (AKR1C4). nih.gov This step is critical for the subsequent modifications that lead to the formation of the two primary bile acids in humans.

Precursor to Chenodeoxycholic Acid and Cholic Acid Synthesis Pathways

This compound serves as a branch point in the synthesis of chenodeoxycholic acid (CDCA) and cholic acid (CA). The fate of this intermediate is a key determinant of the ultimate composition of the bile acid pool.

The pathway to chenodeoxycholic acid proceeds through the hydroxylation of this compound at the C-26 position by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). This reaction yields 5beta-cholestane-3alpha,7alpha,26-triol, a precursor to CDCA. nih.gov

Conversely, the synthesis of cholic acid requires the introduction of a hydroxyl group at the 12alpha position of this compound. This reaction is catalyzed by the enzyme this compound 12alpha-hydroxylase (CYP8B1), leading to the formation of 5beta-cholestane-3alpha,7alpha,12alpha-triol (B29088). wikipedia.org This triol is then further metabolized to cholic acid.

The following table summarizes the key enzymatic steps in the conversion of this compound to the precursors of the primary bile acids:

| Precursor | Enzyme | Product | Subsequent Bile Acid |

| This compound | Sterol 27-hydroxylase (CYP27A1) | 5beta-Cholestane-3alpha,7alpha,26-triol | Chenodeoxycholic Acid |

| This compound | This compound 12alpha-hydroxylase (CYP8B1) | 5beta-Cholestane-3alpha,7alpha,12alpha-triol | Cholic Acid |

Pathways Modulating Biliary Bile Acid Composition and Balance

The regulation of the enzymes that act upon this compound is a critical factor in determining the ratio of cholic acid to chenodeoxycholic acid in the bile. The expression and activity of CYP8B1, the 12alpha-hydroxylase, are particularly important in this regard. The relative abundance of CA and CDCA has significant physiological consequences, as these bile acids have different properties and play distinct roles in lipid digestion and signaling.

Interaction of this compound and its Metabolites with Nuclear Receptors and Signaling Pathways

While direct evidence for the interaction of this compound with nuclear receptors is limited, the activities of its downstream metabolites strongly suggest an indirect role in nuclear receptor signaling, particularly in the context of lipid metabolism.

Ligand-Binding Properties and Receptor Activation Profiles relevant to Lipid Metabolism

The farnesoid X receptor (FXR) is a key nuclear receptor that functions as a bile acid sensor, regulating the expression of genes involved in bile acid and lipid homeostasis. While chenodeoxycholic acid is a well-established FXR agonist, studies have shown that other 5beta-cholanic acid derivatives can also activate this receptor. The 5-beta configuration of the steroid nucleus appears to be a crucial structural feature for FXR agonism. This suggests that metabolites derived from this compound, which retain this stereochemistry, are likely to be active ligands for FXR.

The activation of FXR by these metabolites would be expected to initiate a signaling cascade that modulates the expression of genes involved in cholesterol catabolism, bile acid transport, and lipoprotein metabolism.

Downstream Gene Expression Modulation by this compound Metabolites

The activation of FXR by the downstream metabolites of this compound leads to the regulation of a suite of genes that collectively work to maintain lipid homeostasis. A key target of FXR is the small heterodimer partner (SHP), a transcriptional repressor. Increased SHP expression, in turn, inhibits the transcription of CYP7A1, the rate-limiting enzyme in the classical bile acid synthesis pathway, and CYP8B1, the enzyme responsible for cholic acid synthesis. This represents a negative feedback loop where the products of bile acid synthesis, derived from this compound, suppress their own production.

Furthermore, FXR activation influences the expression of genes involved in bile acid transport, such as the bile salt export pump (BSEP) and the apical sodium-dependent bile acid transporter (ASBT), facilitating the enterohepatic circulation of bile acids.

Functional Significance in Cellular Processes and Homeostasis (Mechanistic Studies)

The primary and most well-documented functional significance of this compound lies in its indispensable role as an intermediate in bile acid synthesis. This pathway is fundamental to several aspects of cellular and organismal homeostasis.

The production of bile acids is the major route for the elimination of cholesterol from the body. By serving as a precursor to bile acids, this compound is intrinsically linked to the maintenance of cholesterol balance. The efficient conversion of cholesterol to bile acids prevents the accumulation of excess cholesterol, a condition that can have severe pathological consequences.

Beyond cholesterol elimination, the bile acids synthesized from this diol are essential for the digestion and absorption of dietary fats and fat-soluble vitamins in the intestine. Their amphipathic nature allows them to emulsify lipids, increasing the surface area for enzymatic digestion by lipases.

Influence on Lipid and Cholesterol Homeostasis Mechanisms

Although direct studies on the influence of this compound on key lipid regulatory pathways such as the Sterol Regulatory Element-Binding Protein (SREBP) pathway are limited, research on related compounds offers insights. For instance, the sulfated form of a related oxysterol, 5-cholesten-3β,25-diol 3-sulfate, has been shown to suppress the SREBP-1c signaling pathway. nih.gov SREBP-1c is a major transcriptional regulator of lipogenesis, and its inhibition leads to a decrease in the synthesis of fatty acids and triglycerides. nih.gov This suggests that cholestane (B1235564) derivatives can act as signaling molecules to modulate lipid metabolism.

The metabolism of this compound is intricately linked to cholesterol levels. The enzyme that catalyzes its 12-alpha-hydroxylation, CYP8B1, plays a crucial role in determining the ratio of cholic acid to chenodeoxycholic acid in the bile acid pool. Knockout of the Cyp8b1 gene in mice, which prevents the conversion of the diol to the precursor of cholic acid, results in resistance to western diet-induced body weight gain and hepatic steatosis due to impaired fat absorption. This highlights the importance of the metabolic fate of this compound in influencing systemic lipid handling.

Role in Modulating Inflammatory Responses at a Molecular Level

The direct role of this compound in modulating inflammatory responses at a molecular level is an area that requires further investigation. However, the broader context of bile acid metabolism suggests potential indirect links. Bile acids themselves are known to act as signaling molecules that can modulate inflammatory pathways, in part through the activation of nuclear receptors like the farnesoid X receptor (FXR).

While direct evidence for this compound is scarce, studies on related oxysterols provide some clues. For example, 5-cholesten-3β,25-diol 3-sulfate has been demonstrated to reduce high-fat diet-induced hepatic inflammation, as indicated by decreased mRNA levels of tumor necrosis factor (TNF) and interleukin-1α/β. nih.gov Given that this compound is a key intermediate in a major cholesterol metabolic pathway, it is plausible that its levels or the activity of its metabolizing enzymes could influence inflammatory processes, particularly in the liver. However, specific studies elucidating the direct interaction of this diol with inflammatory signaling cascades such as the NF-κB pathway are currently lacking.

Implications in Inherited Metabolic Disorders (e.g., Cerebrotendinous Xanthomatosis) at a Molecular Level

The clinical significance of this compound metabolism is most profoundly illustrated in the context of the rare autosomal recessive lipid storage disorder, Cerebrotendinous Xanthomatosis (CTX). CTX is caused by mutations in the CYP27A1 gene, which encodes the mitochondrial enzyme sterol 27-hydroxylase. This enzyme is crucial for the side-chain oxidation of sterol intermediates in bile acid synthesis.

Alterations in this compound Metabolism and Levels in Disease Models

In CTX, the deficiency of sterol 27-hydroxylase leads to a blockage in the bile acid synthesis pathway. This results in the accumulation of upstream intermediates, including cholestanol (B8816890) and various bile alcohols. While direct quantification of this compound in CTX models is not extensively reported, the accumulation of its downstream metabolites, such as 5beta-cholestane-3alpha,7alpha,12alpha,25-tetrol, in the liver microsomes of Cyp27a1 knockout mice strongly suggests an altered and backed-up metabolic flux. nih.gov

| Disease Model | Key Metabolic Alteration Related to this compound | Reference |

| Cyp27a1 knockout mice (CTX model) | Accumulation of downstream metabolites (e.g., 5beta-cholestane-3alpha,7alpha,12alpha,25-tetrol) | nih.gov |

| Cyp27a1 knockout mice (CTX model) | Significant reduction of total bile acids in the liver | nih.gov |

Mechanistic Understanding of Enzyme Deficiencies Affecting this compound Processing

The molecular basis of CTX lies in the deficiency of sterol 27-hydroxylase (CYP27A1). This enzyme is responsible for hydroxylating the side chain of several cholesterol-derived intermediates, a critical step for their eventual cleavage to form bile acids. This compound is a substrate for subsequent hydroxylation reactions that are essential for its conversion into either cholic acid or chenodeoxycholic acid. A deficiency in CYP27A1 disrupts this pathway, leading to the shunting of intermediates into alternative metabolic routes and the formation of cholestanol. nih.gov

Another key enzyme in the metabolism of this compound is the sterol 12alpha-hydroxylase, encoded by the CYP8B1 gene. jax.org This enzyme specifically introduces a hydroxyl group at the 12-alpha position of the diol, committing it to the cholic acid synthesis pathway. The absence or reduced activity of CYP8B1 would lead to the exclusive production of chenodeoxycholic acid from this intermediate. Computer modeling and site-directed mutagenesis studies have provided insights into the distinct binding of cholesterol and 5beta-cholestane-3alpha,7alpha,12alpha-triol to CYP27A1, suggesting that different substrate orientations within the active site may contribute to the diverse clinical manifestations of CTX. nih.gov

Functional Significance in Animal Models and In Vitro Systems

The functional importance of this compound and its metabolic pathway has been investigated using various animal models and in vitro systems. These studies have been instrumental in dissecting the roles of the enzymes involved and the consequences of their dysfunction.

In vitro studies using rat liver mitochondria have demonstrated the hydroxylation of synthesized radiolabeled 5beta-[11,12-3H]cholestane-3alpha,7alpha-diol at the C-26 position, a key step in bile acid synthesis. nih.gov Furthermore, studies with human and rat liver microsomes have shown the conversion of a downstream metabolite, 5beta-cholestane-3alpha,7alpha,12alpha,25-tetrol, into a pentol, providing evidence for a 25-hydroxylation pathway in cholic acid biosynthesis.

Phenotypic Analysis of Genetic Manipulations Affecting this compound Metabolism

Genetic manipulation of the enzymes that metabolize this compound in mice has provided valuable insights into its physiological roles. As previously mentioned, Cyp8b1 knockout mice, which cannot convert the diol to the cholic acid precursor, exhibit a significant phenotype. They are protected from diet-induced obesity and hepatic steatosis, primarily due to impaired intestinal fat absorption. nih.gov This demonstrates that the specific metabolic fate of this compound has profound effects on systemic energy balance.

In Cyp27a1 and Cyp7a1 double knockout mice, there is a dramatic reduction in the total bile acid pool in various tissues, including the plasma, liver, and intestines. nih.gov This model underscores the critical and non-redundant roles of both the classical and alternative pathways of bile acid synthesis, in which this compound is a central intermediate of the former.

| Genetically Modified Mouse Model | Key Phenotypic Outcome Related to this compound Metabolism | Reference |

| Cyp8b1 knockout | Resistance to Western diet-induced body weight gain and hepatic steatosis; impaired fat absorption. | nih.gov |

| Cyp27a1/Cyp7a1 double knockout | Drastic reduction in the total bile acid pool in plasma, liver, and intestines. | nih.gov |

Cell Culture Models for Investigating this compound Bioactivity and Metabolism

In vitro cell culture systems are indispensable tools for elucidating the metabolic fate and biological activities of bile acid precursors like this compound. These models, which range from primary hepatocytes to immortalized cell lines, allow for controlled investigations into the enzymatic conversions and potential cellular effects of this compound, providing mechanistic insights that complement in vivo studies.

Metabolism in Primary Hepatocytes and Subcellular Fractions

Primary hepatocytes, which retain many of the metabolic characteristics of the liver in vivo, have been instrumental in mapping the metabolic pathways involving this compound. Studies using isolated rat liver cells have demonstrated the differential metabolic capabilities of parenchymal (hepatocytes) and nonparenchymal cells. While nonparenchymal cells show a limited capacity to metabolize bile acid intermediates, hepatocytes actively convert these precursors. For instance, the structurally related compound, 5beta-cholestane-3alpha,7alpha,12alpha-triol, is efficiently metabolized by rat hepatocytes into more polar products, including 5beta-cholestane-3alpha,7alpha,12alpha,26-tetrol (B1204852) and ultimately cholic acid. nih.gov The rate of this conversion in hepatocytes is significantly higher—by at least two orders of magnitude—than in nonparenchymal cells, highlighting the central role of hepatocytes in bile acid synthesis. nih.gov

Investigations using subcellular fractions of human and rat liver have further pinpointed the specific enzymatic steps in the metabolism of this compound. It has been shown that this diol is readily hydroxylated at the C-26 position by mitochondrial enzymes to form 5beta-cholestane-3alpha,7alpha,26-triol. nih.govnih.gov This step is a crucial part of the pathway leading to the synthesis of chenodeoxycholic acid. nih.gov Additionally, microsomal fractions of the liver are capable of hydroxylating this diol at the 12alpha-position, a reaction catalyzed by the enzyme this compound 12alpha-hydroxylase (CYP8B1), which channels the precursor towards the synthesis of cholic acid. wikipedia.org

Metabolism of this compound and Analogs in Primary Cell Systems

| Cell/Fraction Model | Organism | Substrate | Key Metabolic Product(s) | Key Findings | Reference |

|---|---|---|---|---|---|

| Isolated Parenchymal Hepatocytes | Rat | 5beta-cholestane-3alpha,7alpha,12alpha-triol | 5beta-cholestane-3alpha,7alpha,12alpha,26-tetrol, 3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid, Cholic acid | High rate of conversion (12.5 nmol/10^6 cells/hr), demonstrating the primary role of hepatocytes in bile acid synthesis. | nih.gov |

| Isolated Nonparenchymal Cells | Rat | 5beta-cholestane-3alpha,7alpha,12alpha-triol | 5beta-cholestane-3alpha,7alpha,12alpha,26-tetrol | Significantly lower conversion rate (90 pmol/10^6 cells/hr) compared to hepatocytes. | nih.gov |

| Liver Mitochondria | Rat | 5beta-[11,12-3H]cholestane-3alpha,7alpha-diol | Hydroxylated at C-26 | Demonstrates the role of mitochondria in the initial side-chain oxidation. | nih.govnih.gov |

| Liver Microsomes | Human, Rat | This compound | 5beta-cholestane-3alpha,7alpha,12alpha-triol | Catalyzed by CYP8B1, a key step in cholic acid synthesis. | wikipedia.org |

Bioactivity and Metabolism in Cultured Cell Lines

The human hepatoblastoma cell line, HepG2, is a widely used model for studying liver function, including bile acid metabolism. Although HepG2 cells may not fully replicate the complete bile acid synthesis profile of primary human hepatocytes, they are valuable for investigating specific enzymatic steps and regulatory aspects. nih.gov

A key bioactivity of this compound observed in HepG2 cells is its function as a direct precursor in the synthesis of chenodeoxycholic acid. Studies have shown that the addition of this compound to the culture medium of HepG2 cells enhances the production of chenodeoxycholic acid. nih.gov This finding confirms that HepG2 cells possess the necessary enzymatic machinery to process this diol and incorporate it into the bile acid synthesis pathway.

Furthermore, these cell models have been used to study the effects of external compounds on the metabolism of bile acid precursors. For example, the immunosuppressant drug cyclosporin (B1163) was found to significantly inhibit the enhanced synthesis of chenodeoxycholic acid that occurs in the presence of added this compound in HepG2 cells. nih.gov This suggests that cyclosporin selectively interferes with the mitochondrial side-chain oxidation of less polar intermediates in the bile acid synthesis pathway. nih.gov

Use of HepG2 Cells to Study this compound Metabolism

| Cell Line | Experimental Condition | Observed Bioactivity/Metabolic Outcome | Key Findings | Reference |

|---|---|---|---|---|

| HepG2 | Addition of this compound to culture medium | Enhanced synthesis of chenodeoxycholic acid | Demonstrates that this compound is a direct precursor for chenodeoxycholic acid synthesis in this cell line. | nih.gov |

| HepG2 | Addition of this compound and cyclosporin (8.3 µM) | Inhibition of the enhanced chenodeoxycholic acid synthesis | Indicates a selective interference of cyclosporin with the mitochondrial side-chain oxidation of this bile acid precursor. | nih.gov |

Advanced Analytical Methodologies for 5beta Cholestane 3alpha,7alpha Diol Research

Chromatographic Techniques for Separation and Purification of 5beta-Cholestane-3alpha,7alpha-diol and its Metabolites

Chromatography is an essential first step in the analysis of this compound from complex biological matrices. It serves to separate the target analyte from other structurally similar sterols, isomers, and interfering substances, ensuring accurate downstream analysis. The choice between liquid and gas chromatography depends on the analyte's properties and the specific research question.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of bile acid precursors like this compound, particularly when analyzing them alongside their more polar conjugated metabolites.

Method Development: The development of a robust HPLC method typically involves the careful selection of a stationary phase, mobile phase, and detector. For sterols and bile acids, reversed-phase columns, such as the C18 (octadecylsilane), are most commonly employed. nih.govnih.govlcms.cz These columns separate compounds based on their hydrophobicity.

Optimization: Optimization is critical to achieve sufficient resolution between structurally similar compounds. Key parameters that are adjusted include:

Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (such as methanol (B129727) or acetonitrile) is common. nih.govlcms.cz The gradient is programmed to change over the course of the analysis, allowing for the separation of compounds with a wide range of polarities within a single run. nih.gov

Column Temperature: Maintaining a constant and optimized column temperature is crucial for reproducible retention times and can significantly affect the separation of certain bile acids. lcms.cz

Detection: Since unconjugated sterols like this compound lack strong chromophores for UV detection, derivatization may be employed. For instance, forming phenacyl esters allows for sensitive detection by monitoring absorbance at 254 nm. nih.gov Alternatively, an Evaporative Light Scattering Detector (ELSD) can be used, which offers near-universal detection for non-volatile analytes without the need for derivatization. lcms.cz However, the most powerful detection method is coupling the HPLC system to a mass spectrometer (LC-MS).

Table 1: Examples of HPLC Parameters for Bile Acid and Precursor Analysis

| Parameter | Method 1 nih.gov | Method 2 nih.gov | Method 3 lcms.cz |

|---|---|---|---|

| Column | Luna C18(2), 50 x 2.0 mm, 3µm | Waters Nova-Pak C18, 300 x 3.9 mm, 4µm | InfinityLab Poroshell 120 EC-C18, 100 x 4.6 mm, 2.7µm |

| Mobile Phase A | Water with 0.012% formic acid and 5 mM ammonium acetate | N/A (Isocratic) | Water with 0.5% acetic acid |

| Mobile Phase B | Acetonitrile/water (97:3) with 0.012% formic acid and 5 mM ammonium acetate | 82% Methanol | Acetonitrile |

| Flow Rate | 250 µl/min | 0.65 ml/min | 1.0 mL/min |

| Detection | ESI-MS/MS | UV at 254 nm (after phenacyl derivatization) | ELSD |

| Run Time | 12 min | Not specified | 13 min |

Gas Chromatography (GC) with Derivatization Strategies for Sterol Analysis

Gas Chromatography (GC) offers exceptional resolving power for volatile and thermally stable compounds. However, sterols like this compound are non-volatile due to their polar hydroxyl groups. Therefore, a crucial prerequisite for GC analysis is a chemical derivatization step to increase their volatility and thermal stability.

The most common derivatization strategy for sterols is silylation . This process involves reacting the hydroxyl groups with a silylating agent to form trimethylsilyl (B98337) (TMS) ethers. nist.gov This replacement of active hydrogens with nonpolar TMS groups drastically reduces intermolecular hydrogen bonding, lowering the boiling point and making the compound suitable for GC analysis.

Other specialized derivatization techniques can be used to improve separation of complex isomers. For example, the formation of 2R-butylester-trimethylsilylether derivatives has been successfully used to achieve good separation of the four varanic acid (a related C27 bile acid) diastereomers, a feat that is challenging with TMS ethers alone. nih.gov This highlights the importance of selecting an appropriate derivatization strategy to meet the specific analytical challenge.

Mass Spectrometry (MS) Approaches for Identification and Quantification of this compound

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method (either GC or LC), it provides unparalleled specificity for identification and accuracy for quantification.

Isotope Dilution Mass Spectrometry for Absolute Quantification of Sterols

Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard or "definitive method" for the absolute quantification of sterols due to its superior accuracy and precision. oup.comnih.gov The principle of IDMS involves the addition of a known quantity of a stable isotope-labeled analogue of the target analyte to the sample at the very beginning of the analytical procedure. nih.gov For this compound, this would involve a version of the molecule where some hydrogen atoms are replaced with deuterium (B1214612) (²H) or some carbon atoms are replaced with ¹³C. oup.comnih.gov

This labeled compound serves as an ideal internal standard because it is chemically identical to the analyte and therefore behaves identically during sample extraction, derivatization, and chromatographic separation. Any sample loss during workup will affect both the native analyte and the labeled standard equally. The mass spectrometer can distinguish between the native (unlabeled) and the labeled compound due to their mass difference. By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, a highly accurate and precise quantification can be achieved, with coefficients of variation (CV) often below 0.5%. oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the high-sensitivity analysis of bile acid precursors in complex biological fluids like serum. nih.gov This technique combines the separation power of HPLC with the high specificity and sensitivity of MS/MS detection.

In an LC-MS/MS system, after separation on the HPLC column, the analyte is ionized (commonly using electrospray ionization, ESI) and enters the mass spectrometer. In the first stage of the tandem mass spectrometer, an ion corresponding to the analyte (the precursor ion) is selected. This ion is then fragmented, and a specific fragment ion (the product ion) is monitored in the second stage. This process, known as Selected Reaction Monitoring (SRM), is highly specific and significantly reduces chemical noise, enabling the detection and quantification of analytes at very low concentrations (nmol/L range). nih.gov A key advantage of modern LC-MS/MS methods is their ability to quantify bile acids and their precursors directly from small sample volumes, often without the need for chemical derivatization. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and powerful technique for the structural elucidation of sterols. nih.govnih.gov After separation of the derivatized analytes on the GC column, they enter the mass spectrometer where they are typically ionized by electron ionization (EI). This high-energy ionization process causes the molecules to fragment in a predictable and reproducible manner.

The resulting pattern of fragments, known as a mass spectrum, serves as a chemical "fingerprint" for the compound. hmdb.ca The structure of an unknown compound can be identified by matching its fragmentation pattern to those in spectral libraries or to the spectrum of an authentic standard. GC-MS is particularly valuable for confirming the identity of synthesized sterols and for distinguishing between different isomers, which may have very similar chromatographic retention times but produce unique mass spectra. nih.govnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and stereochemical assignment of complex molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, the chemical environment of each atom, and their spatial relationships, which is crucial for confirming the specific stereochemistry of the cholestane (B1235564) skeleton.

The structure of this compound possesses several key stereochemical features: the cis-fusion of the A and B rings (5β configuration), and the alpha (axial) orientation of the hydroxyl groups at positions C3 and C7. These features give rise to characteristic signals in the NMR spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals a distinct signal for each of the 27 carbon atoms in the molecule. The chemical shifts of the carbon atoms in the steroid nucleus are highly dependent on their stereochemical environment. For instance, the chemical shift of the C5 carbon is characteristic of the 5β-configuration. The carbons bearing the hydroxyl groups (C3 and C7) are shifted downfield into the 65-75 ppm range. Research on related compounds, such as 5β-cholestane-3α,7α,26-triol, has demonstrated that ¹³C NMR is sensitive enough to differentiate between diastereoisomers with very subtle structural differences, such as the stereochemistry at C25 in the side chain. doaj.org In that study, while the chemical shifts for carbons 1-20 were identical between isomers, observable differences of 0.05-0.20 ppm were detected for side-chain carbons, highlighting the precision of this technique. doaj.org This confirms that ¹³C NMR is a critical tool for verifying the integrity of the side chain and the stereochemistry of the entire molecule. doaj.org

Detailed research findings on the NMR characterization of cholestane derivatives confirm the assignment of their structures and stereochemistry. researchgate.net The combination of ¹H, ¹³C, and various 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals, providing definitive proof of the this compound structure.

Table 1: Expected NMR Signals for this compound Characterization

| Nucleus | Structural Feature | Expected Chemical Shift (ppm) / Multiplicity | Significance |

|---|---|---|---|

| ¹H | H-3 (equatorial) | Broad multiplet | Confirms the α-axial orientation of the C3-OH group. |

| ¹H | H-7 (equatorial) | Multiplet | Confirms the α-axial orientation of the C7-OH group. |

| ¹H | C18-H₃ (angular methyl) | Singlet, ~0.6-0.7 ppm | Characteristic chemical shift for the C18 methyl group in a cholestane skeleton. |

| ¹H | C19-H₃ (angular methyl) | Singlet, ~0.9-1.0 ppm | Chemical shift is indicative of the A/B ring junction stereochemistry. |

| ¹³C | C3 | ~65-75 ppm | Downfield shift confirms the presence of the hydroxyl group at C3. |

| ¹³C | C7 | ~65-75 ppm | Downfield shift confirms the presence of the hydroxyl group at C7. |

| ¹³C | C5 | Distinct signal | Chemical shift is diagnostic for the 5β (A/B cis) ring fusion. |

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.

Sample Preparation Strategies for this compound Analysis in Complex Biological Matrices (e.g., Tissue Homogenates, Cellular Extracts)

The accurate quantification of this compound in complex biological samples, such as tissue homogenates and cellular extracts, requires robust and efficient sample preparation to remove interfering substances like proteins, salts, and abundant lipids. nih.gov The choice of strategy depends on the matrix, the concentration of the analyte, and the subsequent analytical technique (e.g., GC-MS or LC-MS).

Tissue Homogenates: For solid tissues like the liver, the first step is mechanical disruption. metabolomicsworkbench.org

Homogenization: Frozen tissue samples (typically 50-100 mg) are often pulverized in liquid nitrogen to prevent enzymatic degradation. metabolomicsworkbench.org Homogenization is then carried out using devices like bead mills or tissue lysers in the presence of an extraction solvent. metabolomicsworkbench.org

Extraction: A common approach is a one-pot extraction and protein precipitation method. acs.org Solvents like a methanol/acetonitrile mixture are effective for both extracting bile alcohols and precipitating proteins simultaneously. acs.org Alternatively, a liquid-liquid extraction using a hexane:isopropanol (B130326) (e.g., 50:50 v/v) solvent system can be employed. metabolomicsworkbench.org After homogenization, the sample is centrifuged, and the supernatant containing the lipids is collected. metabolomicsworkbench.org

Hydrolysis (Saponification): Since sterols in tissues can be esterified with fatty acids, an alkaline hydrolysis step is often necessary to release the free diol. nih.gov This involves incubating the extract with a strong base, such as potassium hydroxide (B78521) in ethanol, which also helps to degrade interfering triglycerides and phospholipids. nih.gov

Purification/Cleanup: Solid-Phase Extraction (SPE) is a widely used technique for cleanup. nih.govnih.gov The crude extract is passed through a cartridge, commonly a reversed-phase sorbent like octadecylsilane (B103800) (ODS, C18). nih.govnih.gov This retains the relatively nonpolar this compound while allowing more polar impurities to be washed away. The analyte is then eluted with a suitable organic solvent.

Cellular Extracts: For cultured cells, the process begins with separating the cells from the culture medium.

Cell Lysis and Extraction: Lipids are typically extracted from cell pellets using established methods like the Bligh & Dyer or Folch procedures. lipidmaps.orgmdpi.com These methods use a chloroform (B151607):methanol mixture to create a monophasic system that disrupts cell membranes and solubilizes lipids. lipidmaps.orgmdpi.com The addition of water or a salt solution then induces a phase separation, with the lipids partitioning into the lower chloroform layer.

Internal Standard Addition: For quantitative analysis, stable isotope-labeled internal standards are added at the beginning of the extraction process to account for analyte loss during sample preparation and for matrix effects during analysis. nih.gov

Purification: Similar to tissue extracts, the crude lipid extract from cells can be further purified using SPE to isolate the sterol fraction from other lipid classes. lipidmaps.org

Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the hydroxyl groups of this compound must be derivatized to increase volatility and improve chromatographic behavior. A common method is the formation of trimethylsilyl (TMS) ethers. nih.gov This step is performed after the final purification and drying of the extract.

Table 2: Comparison of Sample Preparation Techniques for this compound

| Technique | Principle | Application | Advantages | Disadvantages |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (e.g., chloroform/methanol/water). mdpi.com | Initial extraction from cell lysates and tissue homogenates. | Well-established (e.g., Folch, Bligh & Dyer methods), effective for broad lipid extraction. mdpi.com | Can be labor-intensive, may form emulsions, large solvent consumption. |

| Protein Precipitation (PPT) | Use of an organic solvent (e.g., acetonitrile, methanol) to denature and precipitate proteins. nih.gov | Initial cleanup for serum, plasma, and homogenates. | Simple, fast, and cost-effective. nih.gov | May not remove all interferences, risk of analyte co-precipitation. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent (e.g., C18) while impurities are washed away. nih.gov | Cleanup and fractionation of crude extracts. | High selectivity, removes salts and polar interferences, can concentrate the analyte. mdpi.com | Method development can be required, cost of cartridges. |

| Alkaline Hydrolysis (Saponification) | Cleavage of ester bonds using a strong base to liberate free sterols from their esterified forms. nih.gov | Treatment of extracts from tissues and plasma where sterol esters are abundant. | Releases total (free + esterified) analyte, degrades interfering lipids like triglycerides. nih.gov | Can potentially degrade the target analyte if conditions are too harsh. |

Synthetic and Semisynthetic Methodologies for 5beta Cholestane 3alpha,7alpha Diol and Its Analogs

Total Chemical Synthesis of 5beta-Cholestane-3alpha,7alpha-diol for Research Standards

The total chemical synthesis of a complex steroidal molecule like this compound is a significant undertaking. While a direct total synthesis of this specific compound is not commonly employed for routine research due to the availability of natural precursors, the foundational strategies for constructing the cholestane (B1235564) skeleton have been established through landmark achievements in steroid synthesis. The historic total syntheses of cholesterol by Robinson and Woodward laid the groundwork for accessing the intricate tetracyclic core and its stereochemically rich framework. wikipedia.org These approaches involve the meticulous assembly of the A, B, C, and D rings through a series of complex chemical reactions, establishing the required stereocenters.

More targeted total synthesis efforts have focused on cholestane derivatives, such as des-AB-cholestane-8β,9α-diol, which can serve as a starting point for further elaboration. rsc.orgrsc.org Such syntheses provide a high degree of stereochemical control and offer a route to analogs that are not accessible from natural sources. rsc.orgrsc.org A complete de novo synthesis of this compound would require the stereospecific construction of the 5-beta-cholestane backbone, a significant synthetic challenge, followed by the stereoselective introduction of the 3-alpha and 7-alpha hydroxyl groups.

Stereoselective Introduction of Hydroxyl Groups at C-3 and C-7 Positions

The precise spatial orientation of the hydroxyl groups at the C-3 and C-7 positions is critical for the biological activity of this compound. Therefore, their stereoselective introduction is a key aspect of any synthetic strategy.

The 3-alpha-hydroxyl group is typically installed via the stereoselective reduction of a corresponding 3-keto steroid. The 5-beta-configuration of the A/B ring junction directs the hydride reagent to the beta-face of the molecule, leading to the formation of the axial 3-alpha-hydroxyl group. For instance, the reduction of methyl 3-keto-7alpha-hydroxy-5beta-cholanoate with sodium borodeuteride in isopropanol (B130326) yields the corresponding 3-alpha-hydroxy derivative. lookchem.com

The introduction of the 7-alpha-hydroxyl group is more challenging due to the lack of inherent directing groups. Enzymatic hydroxylation often provides the most efficient and stereospecific route. The cytochrome P450 enzyme, cholesterol 7alpha-hydroxylase (CYP7A1), is responsible for the stereospecific hydroxylation of cholesterol to 7alpha-hydroxycholesterol (B24266) in the biosynthesis of bile acids. nih.gov In chemical synthesis, achieving 7-alpha-hydroxylation often involves multi-step sequences. For example, the 7alpha-hydroxylation of the acetates of 27-hydroxycholesterol (B1664032) and methyl 3beta-hydroxy-5-cholestenoate has been achieved using a copper-catalyzed reaction with tert-butylperbenzoate, although this can also produce the 7-beta-epimer as a side product. nih.gov

Semisynthesis of this compound from Readily Available Steroidal Precursors

Given the complexity of a total synthesis, semisynthetic routes starting from abundant natural steroids are the preferred method for producing this compound and its analogs. Bile acids, such as chenodeoxycholic acid (CDCA) and cholic acid, are common starting materials.

For example, 5beta-cholestane-3alpha,7alpha,25-triol has been synthesized from chenodeoxycholic acid. nih.gov This process involves the protection of the hydroxyl groups, modification of the side chain, and subsequent deprotection. Similarly, diastereoisomers of 3alpha,7alpha-dihydroxy-5beta-cholestan-26-oic acid have been synthesized from 3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid, which can be obtained from the bile of the American alligator. nih.gov This synthesis involves selective acetylation, oxidation, and reduction steps to remove the 12-alpha-hydroxyl group. nih.gov

Lithocholic acid can also serve as a precursor. Deuterium- and tritium-labeled lithocholic acid have been prepared by the catalytic reduction of its delta-11 derivative, providing a pathway to labeled analogs. nih.gov

Synthesis of Radiolabeled and Stable Isotope-Labeled this compound for Metabolic Tracing and Kinetic Studies

Isotopically labeled versions of this compound are invaluable tools for studying its metabolism, transport, and kinetics in vivo and in vitro. Both radioactive and stable isotopes have been incorporated into this and related molecules.

Radiolabeling: Tritium (B154650) ([³H]) is a commonly used radioisotope. For instance, 5beta-[11,12-³H]cholestane-3alpha,7alpha-diol was synthesized from 5beta-cholestane-3alpha,7alpha,12alpha-triol (B29088) 3,7-diacetate. This involved the introduction of a double bond at the C-11 position, followed by catalytic hydrogenation with tritium gas. nih.gov Carbon-14 ([¹⁴C]) is another useful radioisotope. 5beta-cholestane-3alpha,7alpha,25-triol-24-[¹⁴C] was synthesized from chenodeoxycholic acid using [¹⁴C]-diazomethane in an Arndt-Eistert synthesis to extend the side chain. nih.gov

Stable Isotope Labeling: Deuterium (B1214612) ([²H] or D) is a frequently used stable isotope. Deuterium-labeled chenodeoxycholic acid and its derivatives have been synthesized for use as internal standards in quantitative analysis. lookchem.com For example, chenodeoxycholic acid-d5 was prepared by reducing methyl 3-keto-7alpha-hydroxy-5beta-cholanoate with sodium borodeuteride after exchanging the alpha-protons to the ketone with deuterium oxide on a basic alumina (B75360) column. lookchem.com Similar strategies can be applied to produce deuterium-labeled this compound.

| Labeling Method | Isotope | Precursor | Key Reagents/Steps | Labeled Product | Reference |

| Radiolabeling | ³H | 5beta-Cholestane-3alpha,7alpha,12alpha-triol 3,7-diacetate | POCl₃, Pyridine; ³H₂, PtO₂ | 5beta-[11,12-³H]Cholestane-3alpha,7alpha-diol | nih.gov |

| Radiolabeling | ¹⁴C | 3alpha,7alpha-dihydroxy-5beta-cholanoic acid (CDCA) | ¹⁴CH₂N₂, Arndt-Eistert synthesis | 5beta-cholestane-3alpha,7alpha,25-triol-24-[¹⁴C] | nih.gov |

| Stable Isotope Labeling | ²H (D) | Methyl 3-keto-7alpha-hydroxy-5beta-cholanoate | D₂O/Al₂O₃; NaBD₄ | Chenodeoxycholic acid-d5 | lookchem.com |

Development of Structural Analogs of this compound for Structure-Activity Relationship Studies

The synthesis of structural analogs of this compound is essential for understanding how specific structural features influence its biological activity, particularly its interaction with nuclear receptors like the farnesoid X receptor (FXR). These structure-activity relationship (SAR) studies help in the design of more potent and selective receptor modulators.

Modifications to the steroid nucleus and the side chain have been explored. For example, the synthesis of 6alpha-ethyl-chenodeoxycholic acid, a potent and selective FXR agonist, has been reported. nih.gov This highlights the importance of the 6alpha position in determining affinity for FXR. nih.gov The stereochemistry of the hydroxyl groups is also a critical determinant of activity. The 7beta-epimers of bile acid analogs have been shown to be inactive as FXR agonists, indicating that the 7alpha-hydroxyl group is crucial for activation. nih.gov

Concluding Remarks and Future Directions in 5beta Cholestane 3alpha,7alpha Diol Research

Summary of Key Knowledge Gaps in 5β-Cholestane-3α,7α-diol Biology and Metabolism

While 5β-Cholestane-3α,7α-diol is a well-established intermediate in the primary bile acid synthesis pathway, significant knowledge gaps remain regarding its complete biological role and metabolic regulation. Its primary fate is conversion to cholic acid and chenodeoxycholic acid through a series of enzymatic reactions. However, the full extent of its metabolic potential and the nuances of its regulatory control are not fully elucidated.

Key areas requiring further investigation include:

Alternative Metabolic Pathways: The existence and physiological relevance of minor or alternative metabolic pathways for 5β-Cholestane-3α,7α-diol are largely unknown. While the main pathways involving 12α-hydroxylation and side-chain oxidation are well-documented, the possibility of other modifications, such as further hydroxylation at different positions, sulfation, or glucuronidation, remains to be thoroughly explored.

Tissue-Specific Metabolism and Function: The metabolism of 5β-Cholestane-3α,7α-diol is predominantly studied in the liver. Its presence and potential metabolic conversion in other tissues, such as the brain or adrenal glands, are not well-characterized.

Regulatory Mechanisms: The precise feedback mechanisms and hormonal controls that regulate the pool size of 5β-Cholestane-3α,7α-diol are not fully understood. While the role of downstream bile acids in regulating key enzymes like CYP7A1 is known, the direct regulatory effects of this specific diol on its own synthesis and degradation are less clear.

Transport and Subcellular Localization: The specific transporters involved in the influx and efflux of 5β-Cholestane-3α,7α-diol across cellular and organellar membranes have not been definitively identified. Understanding its subcellular localization is crucial to uncovering its potential roles in different cellular compartments.

Non-Genomic Signaling: The potential for 5β-Cholestane-3α,7α-diol to exert rapid, non-genomic effects through membrane-bound receptors or ion channels is an area that has received little attention.

Emerging Technologies and Their Application in 5β-Cholestane-3α,7α-diol Studies (e.g., advanced omics technologies)

Recent technological advancements offer powerful tools to address the existing knowledge gaps in 5β-Cholestane-3α,7α-diol research.

Advanced Omics Technologies:

Metabolomics: Untargeted and targeted metabolomics can provide a comprehensive profile of the downstream metabolites of 5β-Cholestane-3α,7α-diol in various biological samples. This can help identify novel or alternative metabolic pathways. For example, liquid chromatography-mass spectrometry (LC-MS) based metabolomics has been used to identify various bile acids in different tissues, including the brain. nih.gov

Proteomics: Proteomic approaches can be used to identify proteins that interact with 5β-Cholestane-3α,7α-diol. nih.gov This could reveal novel enzymes, transporters, or receptors for this molecule. Quantitative proteomics can also assess changes in protein expression in response to varying levels of this diol, providing insights into its regulatory functions.

Lipidomics: As a sterol, 5β-Cholestane-3α,7α-diol is part of the broader lipidome. Advanced lipidomic techniques can precisely quantify its levels and the levels of related sterols in different cellular compartments and tissues, helping to understand its distribution and homeostasis.

Transcriptomics: Analyzing changes in gene expression in response to 5β-Cholestane-3α,7α-diol can elucidate the signaling pathways it may regulate. This can be performed at a bulk tissue level or with single-cell resolution to understand cell-specific responses.

The table below summarizes how these technologies can be applied to further research on this compound.

| Technology | Application in 5β-Cholestane-3α,7α-diol Research | Potential Discoveries |

| Metabolomics | Profiling of metabolites in response to 5β-Cholestane-3α,7α-diol administration or genetic manipulation of its metabolic enzymes. | Identification of novel metabolic pathways and biomarkers. |

| Proteomics | Identification of direct binding partners and proteins whose expression is altered by 5β-Cholestane-3α,7α-diol. nih.gov | Discovery of new receptors, transporters, and enzymes involved in its action and metabolism. |

| Lipidomics | Detailed quantification of 5β-Cholestane-3α,7α-diol and related sterols in different tissues and subcellular compartments. | Understanding of its transport, storage, and membrane interactions. |

| Transcriptomics | Analysis of global gene expression changes in cells or tissues treated with 5β-Cholestane-3α,7α-diol. | Elucidation of the signaling pathways and nuclear receptor activation profiles. |

Unexplored Biological Functions and Mechanistic Hypotheses for 5β-Cholestane-3α,7α-diol Beyond Bile Acid Synthesis

While its role as a bile acid precursor is established, there are compelling reasons to hypothesize that 5β-Cholestane-3α,7α-diol possesses biological functions of its own.

Neuromodulatory and Neuroprotective Roles: Other bile acids and their precursors have demonstrated neuroprotective effects and can modulate neurotransmitter systems. nih.govnih.gov For instance, some bile acids can interact with GABA and NMDA receptors. nih.gov Given that cholesterol metabolites can cross the blood-brain barrier, it is plausible that 5β-Cholestane-3α,7α-diol has direct effects on neuronal function and could play a role in neurodegenerative diseases.

Immunomodulatory Activity: Oxysterols and bile acids are known to have significant immunomodulatory roles, influencing both innate and adaptive immunity. nih.govnih.gov They can act on various immune cells, including macrophages, T cells, and dendritic cells. nih.gov It is hypothesized that 5β-Cholestane-3α,7α-diol may also possess such properties, potentially influencing inflammatory responses in the liver and other tissues.

Nuclear Receptor Modulation: Many sterol molecules, including oxysterols, act as ligands for nuclear receptors, such as the Liver X Receptors (LXRs) and Estrogen Receptors (ERs). nih.gov While the primary bile acids are well-known ligands for the Farnesoid X Receptor (FXR), it is possible that 5β-Cholestane-3α,7α-diol interacts with other, less-characterized nuclear or orphan receptors, thereby regulating a unique set of target genes. Computer modeling and mutagenesis studies have shown that the binding of sterols like 5β-cholestane-3α,7α,12α-triol to enzymes is highly specific, suggesting that 5β-Cholestane-3α,7α-diol could also have specific receptor interactions. nih.gov

Prospects for Advanced Research Models in Investigating 5β-Cholestane-3α,7α-diol Pathways

The development of sophisticated research models is crucial for exploring the hypothesized functions and closing the knowledge gaps related to 5β-Cholestane-3α,7α-diol.

Human Liver Organoids: These three-dimensional cell culture models, derived from pluripotent stem cells or primary liver tissue, can recapitulate many of the structural and functional characteristics of the human liver. nih.govnih.gov They have been successfully used to model aspects of bile acid synthesis and can be a powerful tool to study the metabolism and signaling of 5β-Cholestane-3α,7α-diol in a human-relevant context. nih.gov

CRISPR/Cas9-Edited Models: The CRISPR/Cas9 gene-editing technology allows for the precise creation of in vitro and in vivo models with specific genetic modifications. nih.gov For example, cell lines or animal models with knockouts of enzymes that metabolize 5β-Cholestane-3α,7α-diol (e.g., CYP8B1 or enzymes involved in side-chain oxidation) can be generated. nih.govnih.gov These models would allow for the accumulation of this specific diol, enabling the detailed study of its biological effects. CRISPR-based strategies have already been employed to model various liver diseases and to investigate the roles of specific genes in metabolic pathways. nih.govresearchgate.net

Genetically Modified Animal Models: While species differences in bile acid metabolism exist, genetically modified mice remain a valuable tool. nih.govnih.govresearchgate.net Knockout mouse models for various enzymes in the bile acid synthesis pathway have been instrumental in our current understanding. nih.gov Creating models that specifically accumulate 5β-Cholestane-3α,7α-diol would be invaluable for studying its systemic effects.

The following table outlines the application of these advanced models in future research.

| Research Model | Specific Application for 5β-Cholestane-3α,7α-diol Research | Key Questions to Address |

| Human Liver Organoids | Investigating the metabolism of 5β-Cholestane-3α,7α-diol and its effect on hepatocyte and cholangiocyte function in a human-specific system. nih.govnih.gov | What are the primary and alternative metabolic fates of this diol in human liver cells? Does it influence organoid development or disease phenotypes? |

| CRISPR/Cas9 Models | Generating cell lines or animal models with targeted deletions of enzymes that metabolize 5β-Cholestane-3α,7α-diol to study its direct biological effects. nih.govnih.govresearchgate.net | What are the consequences of elevated levels of 5β-Cholestane-3α,7α-diol on cellular and systemic physiology? |

| Genetically Modified Animal Models | In vivo investigation of the physiological and pathophysiological roles of 5β-Cholestane-3α,7α-diol in the context of a whole organism. nih.govnih.govresearchgate.net | Does this diol have neuroprotective or immunomodulatory effects in vivo? What is its role in different disease models? |

Q & A

Basic Research Questions

Q. What is the role of 5β-Cholestane-3α,7α-diol in bile acid biosynthesis?

- Answer : This compound is a critical intermediate in the neutral pathway of bile acid synthesis, specifically for chenodeoxycholic acid. It undergoes stereospecific hydroxylation at positions 12α (via CYP8B1), 24, 25, or 26 (via CYP27A1) to form triols, which are further oxidized and conjugated to produce mature bile acids. Mitochondrial 26-hydroxylation dominates, yielding the 25R-diastereoisomer, while microsomal fractions catalyze 25-hydroxylation .

Q. What analytical methods are used to identify metabolites of 5β-Cholestane-3α,7α-diol?

- Answer : Gas-liquid chromatography-mass spectrometry (GLC-MS) is widely employed to detect dihydroxy and trihydroxy derivatives in clinical samples, particularly in liver disease studies. Radioactive tracing (e.g., H-labeled substrates) combined with optimized subcellular fractionation (mitochondria/microsomes) enables precise quantification of hydroxylation products .

Q. Which enzymes are directly involved in modifying 5β-Cholestane-3α,7α-diol?

- Answer : Key enzymes include:

- CYP27A1 (mitochondrial sterol 27-hydroxylase): Catalyzes 26-hydroxylation.

- CYP8B1 (microsomal sterol 12α-hydroxylase): Mediates 12α-hydroxylation.

- 3α-hydroxysteroid dehydrogenase : Converts 7α-hydroxy-5β-cholestan-3-one to 5β-cholestane-3α,7α-diol .

Advanced Research Questions

Q. How do mitochondrial and microsomal hydroxylation pathways differ in stereospecificity and product formation?

- Answer : Mitochondrial fractions predominantly catalyze 26-hydroxylation, producing the 25R-diastereoisomer of 5β-cholestane-3α,7α,26-triol. Microsomes favor 25-hydroxylation, generating both 25R and 25S diastereoisomers. Contradictions in product ratios can arise from tissue-specific enzyme expression or assay conditions (e.g., NADPH/O availability). Radioactive assays with optimized subcellular preparations are critical for resolving these differences .

Q. How can researchers resolve contradictions in enzyme specificity for 12α-hydroxylation?

- Answer : Use recombinant CYP8B1 in vitro systems to isolate 12α-hydroxylation activity. Isotopic labeling (e.g., C or O) combined with tandem mass spectrometry (MS/MS) tracks hydroxylation sites, while CRISPR-Cas9 knockout models clarify in vivo contributions of competing enzymes (e.g., CYP27A1 vs. CYP8B1) .

Q. What methodological approaches optimize the study of stereospecific hydroxylation in vitro?

- Answer :

- Subcellular fractionation : Isolate mitochondria/microsomes to compartmentalize enzyme activities.

- Cofactor optimization : Supplement NADPH and O to maintain catalytic efficiency.

- Chiral chromatography : Separate diastereoisomers (e.g., 24R vs. 24S) using chiral stationary phases.

- Kinetic assays : Measure and under varying pH/temperature to assess enzyme specificity .

Q. How does 5β-Cholestane-3α,7α-diol contribute to alternative bile acid pathways under CYP7A1-deficient conditions?

- Answer : In CYP7A1 knockout models, the acidic pathway dominates, where oxysterols (e.g., 24-hydroxycholesterol) are 7α-hydroxylated by CYP39A1 or CYP7B1. LC-MS metabolomics quantifies residual 5β-cholestane-3α,7α-diol derivatives, revealing compensatory flux through mitochondrial CYP27A1. Comparative studies in hepatic vs. extrahepatic tissues further elucidate pathway crosstalk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.